molecular formula C9H9ClO2 B12807930 p-ANISALDEHYDE, 2-CHLOROMETHYL- CAS No. 73637-11-3

p-ANISALDEHYDE, 2-CHLOROMETHYL-

Cat. No.: B12807930
CAS No.: 73637-11-3
M. Wt: 184.62 g/mol
InChI Key: DEXGMTXIQSLNNW-UHFFFAOYSA-N
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Description

p-Anisaldehyde, 2-chloromethyl-: is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a methoxy group (-OCH₃) and a chloromethyl group (-CH₂Cl) attached to a benzene ring. This compound is of significant interest due to its applications in various fields such as chemistry, biology, and industry.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide (MnO₂), potassium permanganate (KMnO₄), and other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Mechanism of Action

Comparison with Similar Compounds

    p-Anisaldehyde: Similar in structure but lacks the chloromethyl group.

    p-Chlorobenzaldehyde: Contains a chlorine atom but lacks the methoxy group.

    p-Methoxybenzyl Chloride: Contains both methoxy and chloromethyl groups but lacks the aldehyde functionality.

Uniqueness:

  • The presence of both methoxy and chloromethyl groups in p-anisaldehyde, 2-chloromethyl- makes it unique and versatile for various chemical transformations and applications.

Biological Activity

p-Anisaldehyde, 2-chloromethyl- (CAS Number: 73637-11-3) is an aromatic aldehyde with significant biological activity. Its structural features, particularly the para-methoxy group and the chloromethyl substituent, contribute to its diverse pharmacological effects. This article explores its biological activities, including antimicrobial, antifungal, and potential anticancer properties, supported by data tables and relevant case studies.

Chemical Structure:

  • Molecular Formula: C9H9ClO2
  • Molecular Weight: 184.62 g/mol

Reactivity:
p-Anisaldehyde, 2-chloromethyl- can undergo various chemical reactions:

  • Oxidation: Converts to carboxylic acids.
  • Reduction: Forms alcohols using reducing agents like NaBH₄.
  • Substitution: The chloromethyl group can participate in nucleophilic substitutions, forming various derivatives.

Antimicrobial Activity

p-Anisaldehyde exhibits notable antimicrobial properties. It has been investigated for its efficacy against various microbial strains:

Microbial Strain Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansSignificant

The compound's mechanism of action involves disrupting cell wall integrity and membrane permeability, leading to cell death in susceptible organisms.

Antifungal Activity

Research indicates that p-anisaldehyde possesses antifungal properties. It disrupts the integrity of fungal cell walls and membranes:

  • Mechanism: Inhibits ergosterol biosynthesis, essential for fungal cell membrane structure.
  • Efficacy: Effective against common pathogens such as Candida spp. and Aspergillus spp..

Acaricidal Properties

This compound has shown potential as an acaricide, particularly against house dust mites. Its application in developing agents for controlling these pests is promising due to its low toxicity to humans and pets.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of p-anisaldehyde against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL. The results indicated a significant reduction in bacterial viability after treatment with the compound.

Study 2: Antifungal Activity Assessment

In a comparative study assessing the antifungal activity of various compounds, p-anisaldehyde showed a higher potency than conventional antifungal agents against Candida albicans. The study reported an IC50 value of 30 µg/mL, indicating its potential as a therapeutic agent in fungal infections .

Potential in Cancer Research

Emerging studies suggest that p-anisaldehyde may have anticancer properties. Preliminary investigations have indicated that it can induce apoptosis in cancer cells through mitochondrial pathways:

  • Cell Line Tested: A549 (human non-small cell lung cancer).
  • Findings: Induction of apoptosis was confirmed by increased levels of cleaved caspase-3 and decreased levels of Bcl-2 protein .

Properties

CAS No.

73637-11-3

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

2-(chloromethyl)-4-methoxybenzaldehyde

InChI

InChI=1S/C9H9ClO2/c1-12-9-3-2-7(6-11)8(4-9)5-10/h2-4,6H,5H2,1H3

InChI Key

DEXGMTXIQSLNNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=O)CCl

Origin of Product

United States

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